5-甲基-1-丙基-1H-吡唑-3-羧酸乙酯

描述

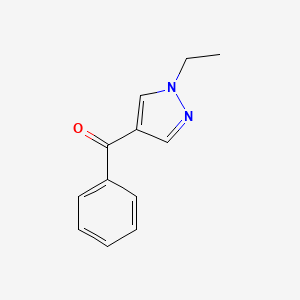

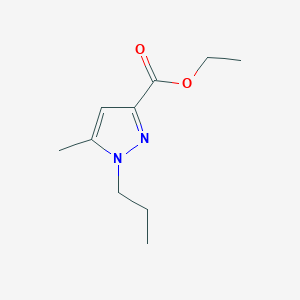

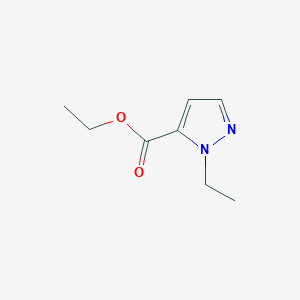

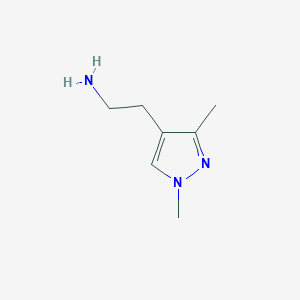

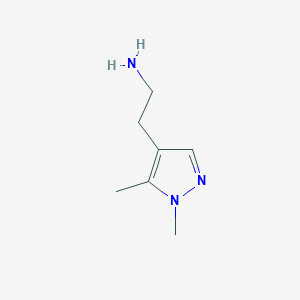

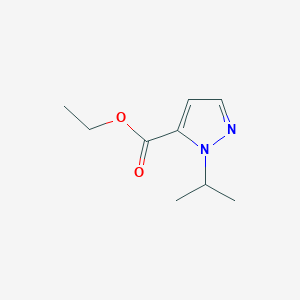

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 196.25 . It is a liquid at room temperature .

Synthesis Analysis

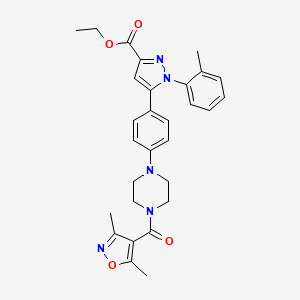

This compound is an intermediate for the synthesis of Sildenafil, a phosphodiesterase V inhibitor . The synthesis of this compound and its analogues has been discussed in various studies .Molecular Structure Analysis

The molecular formula of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is C10H16N2O2 . The InChI code is 1S/C10H16N2O2/c1-4-6-8-7-9 (11-12 (8)3)10 (13)14-5-2/h7H,4-6H2,1-3H3 .Chemical Reactions Analysis

The pyrazole skeleton in this compound can be formed through a radical addition followed by intramolecular cyclization . This process occurs under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is a liquid at room temperature . It has a molecular weight of 196.25 .科学研究应用

合成和结构分析

合成和表征:合成了相关的化合物 5-甲基-1-苯基-1H-吡唑-4-羧酸乙酯,并使用包括 X 射线衍射在内的各种方法进行了分析,显示了该化合物在单斜晶系中的晶体结构 (Viveka 等人,2016 年)。

结构和光谱研究:对 5-甲基-1-苯基-1H-吡唑-4-羧酸进行了类似的研究,重点介绍了其合成、表征和理论研究,提供了对其分子几何形状和电子结构的见解 (Viveka 等人,2016 年)。

化学性质和应用

配位聚合物:对源自 3-甲基-1H-吡唑-4-羧酸乙酯的双(3-甲基-1H-吡唑-4-羧酸)烷基配体进行的研究表明,它们可用于与各种金属形成配位聚合物,在材料科学应用中具有潜力 (Cheng 等人,2017 年)。

抗癌活性:一种衍生物,3-二茂铁基-1-(2-羟基-3-(苯基氨基)丙基)-1H-吡唑-5-羧酸乙酯,对肺癌细胞表现出抑制生长的作用,表明在药物化学中具有潜力 (Shen 等人,2012 年)。

缓蚀:与 5-甲基-1-丙基-1H-吡唑-3-羧酸乙酯类似的吡喃吡唑衍生物已被证明可有效抑制低碳钢的腐蚀,在工业应用中很有用 (Dohare 等人,2017 年)。

生物活性化合物的合成:合成并分析了相关化合物 5-(三甲基甲硅烷基)-1-1H-吡唑-3-羧酸乙酯的生物活性,展示了类似化合物在生物化学中的潜力 (Zhao 和 Wang,2023 年)。

荧光分子:5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯用于合成新型荧光分子,表明相关化合物在基于荧光的应用中具有潜力 (Wu 等人,2006 年)。

药物合成:作为一种潜在重磅炸弹药物达罗他胺的关键中间体,5-乙酰基-1H-吡唑-3-羧酸乙酯使用安全有效的工艺合成 (Szilágyi 等人,2022 年)。

作用机制

Target of Action

Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate is an intermediate in the synthesis of various compounds, including Sildenafil , a phosphodiesterase V inhibitor. This suggests that the compound may interact with similar targets, such as phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides.

Mode of Action

This can lead to various downstream effects, such as vasodilation and increased blood flow .

Biochemical Pathways

By inhibiting phosphodiesterase enzymes, it could potentially increase the levels of cyclic nucleotides, leading to the activation of protein kinases and the modulation of ion channels .

Pharmacokinetics

Its molecular weight of 19625 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed. Its physical form as a liquid may also influence its absorption and distribution.

Result of Action

If it acts similarly to sildenafil, it may lead to vasodilation and increased blood flow

Action Environment

The action, efficacy, and stability of Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate may be influenced by various environmental factors. For instance, the type of solvent can affect the interactions between pyrazole molecules . More polar protic solvents can favor pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

安全和危害

未来方向

Pyrazoles, including Ethyl 5-methyl-1-propyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The increasing popularity of pyrazoles in several fields of science suggests that there will be continued interest and research in this area .

属性

IUPAC Name |

ethyl 5-methyl-1-propylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-6-12-8(3)7-9(11-12)10(13)14-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUIBNWIABOEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B3070994.png)

![4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B3070996.png)

![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)

![1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3071045.png)